molecular formula C21H26N6O2 B11230332 (4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}piperazin-1-yl)(furan-2-yl)methanone

(4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B11230332
M. Wt: 394.5 g/mol
InChI Key: SNIWAEPUWUPACT-UHFFFAOYSA-N
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Description

1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of tetrazole, piperazine, and furan moieties

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

[4-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C21H26N6O2/c1-15-7-5-8-16(2)18(15)27-20(22-23-24-27)21(3,4)26-12-10-25(11-13-26)19(28)17-9-6-14-29-17/h5-9,14H,10-13H2,1-4H3

InChI Key

SNIWAEPUWUPACT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the tetrazole and furan intermediates. The tetrazole moiety can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions. The furan moiety can be introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acyl chloride.

The final step involves the coupling of the tetrazole and furan intermediates with piperazine under basic conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under basic conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors that recognize carboxylate groups. The furan and piperazine moieties can further modulate the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL derivatives: Compounds with similar tetrazole moieties but different substituents.

    Furan-2-CARBONYL derivatives: Compounds with similar furan moieties but different substituents.

    Piperazine derivatives: Compounds with similar piperazine moieties but different substituents.

Uniqueness

1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties

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